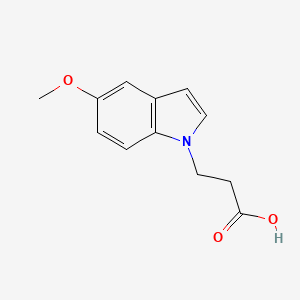

3-(5-methoxy-1H-indol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methoxyindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-10-2-3-11-9(8-10)4-6-13(11)7-5-12(14)15/h2-4,6,8H,5,7H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKNDCIJEUZJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indole Propanoic Acid Derivatives

Established Synthetic Pathways for Indole-Propanoic Acids

Established methods for the synthesis of the indole-propanoic acid scaffold often rely on fundamental reactions that build the indole (B1671886) core or attach the propanoic acid side chain to a pre-existing indole.

Fischer Indole Synthesis Applications

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most important and widely used methods for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comtestbook.com A variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, zinc chloride, and boron trifluoride. wikipedia.orgtestbook.com

To apply this method for the synthesis of indole-propanoic acids, a carbonyl compound containing a carboxylic acid or a precursor group is required. For instance, the reaction of a substituted phenylhydrazine (B124118) with a γ-keto acid, such as levulinic acid (4-oxopentanoic acid), can yield an indole-acetic acid derivative after cyclization and rearrangement. To obtain a propanoic acid side chain, a suitably substituted keto-ester or keto-acid could be envisioned as the starting material. The general mechanism proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A nih.govnih.gov-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) leads to the formation of the aromatic indole ring. wikipedia.org

Key features of the Fischer indole synthesis include its versatility in accommodating various substituents on both the arylhydrazine and the carbonyl component, and the ability to perform it as a one-pot synthesis without isolating the intermediate hydrazone. byjus.com

Reactions Involving Indoles and Acrylic Acid Derivatives

A direct approach to indole-propanoic acids involves the reaction of an indole with acrylic acid or its derivatives. This method, a type of Michael addition or conjugate addition, can lead to the formation of a C-N or C-C bond, resulting in either N-alkylation or C3-alkylation of the indole ring. The reaction of indole with acrylic acid can be influenced by the reaction conditions, such as temperature and the presence of catalysts, to favor the formation of either 3-(1H-indol-3-yl)propanoic acid or 3-(1H-indol-1-yl)propanoic acid.

The addition of acrylic acid to indoles is a key step in the synthesis of various derivatives. For example, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids has been designed and synthesized, highlighting the utility of this reaction in medicinal chemistry. nih.govacs.orgacs.org The choice of solvent and reaction temperature can be critical in controlling the outcome of the reaction and minimizing side products.

Base-Catalyzed Reactions

Base-catalyzed reactions are particularly important for the selective N-alkylation of indoles. google.com Common approaches for the synthesis of N-alkylindole derivatives often involve the deprotonation of the indole nitrogen with a stoichiometric amount of a strong base to form an indole anion, followed by reaction with an alkylating agent. google.com More recent methods utilize catalytic amounts of a base under milder conditions. google.com

For the synthesis of 3-(indol-1-yl)propanoic acids, a base can be used to facilitate the reaction between the indole and a suitable three-carbon electrophile bearing a carboxylic acid or ester group. For instance, the reaction of an indole with an acrylate (B77674) ester in the presence of a base can selectively yield the N-alkylated product. The use of catalytic amounts of bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective for the N-alkylation of indoles with reagents like dimethyl carbonate and dibenzyl carbonate. google.com

Advanced Synthetic Strategies for Substituted Indole-Propanoic Acid Systems

More advanced strategies focus on the synthesis of complex indole-propanoic acid derivatives with specific substitution patterns, which are often required for modulating their biological activity. These methods involve either the functionalization of a pre-formed indole-propanoic acid or the use of sophisticated catalytic systems to introduce functionality during the synthesis.

Functionalization of the Indole Core

The functionalization of the indole core, particularly at the benzene (B151609) ring, is crucial for the synthesis of compounds like 3-(5-methoxy-1H-indol-1-yl)propanoic acid. While the pyrrole (B145914) ring of indole is electron-rich and readily undergoes electrophilic substitution at the C3 position, functionalization of the benzene portion is more challenging. globethesis.com

Modern transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective functionalization of the indole nucleus. globethesis.com By employing directing groups, it is possible to achieve C-H activation and subsequent arylation or alkylation at specific positions of the benzene ring, such as C4, C5, C6, or C7. globethesis.com For the synthesis of a 5-methoxy derivative, one could start with a commercially available 5-methoxyindole (B15748) or introduce the methoxy (B1213986) group onto the indole ring at a suitable stage of the synthesis. Palladium-catalyzed reactions, for example, have been used for the oxidative coupling of indoles with benzene, where the regioselectivity can be controlled by the choice of ligands and oxidants. nih.gov

Modification of the Propanoic Acid Side Chain

Modification of the propanoic acid side chain allows for the fine-tuning of the physicochemical properties of the molecule. Standard carboxylic acid chemistry can be applied to the propanoic acid moiety of the indole derivative.

| Modification Type | Reagents and Conditions | Product |

| Esterification | Alcohol (e.g., methanol, ethanol), Acid catalyst (e.g., H₂SO₄) or coupling agent (e.g., DCC) | Ester derivative |

| Amide Formation | Amine, Coupling agent (e.g., DCC, EDC) | Amide derivative |

| Reduction | Reducing agent (e.g., LiAlH₄, BH₃) | 3-(Indolyl)propan-1-ol |

For example, the carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions, or to an amide by reaction with an amine using a coupling agent. nih.gov Reduction of the carboxylic acid group can afford the corresponding alcohol. Furthermore, the α- or β-positions of the propanoic acid side chain can potentially be functionalized, for instance, through enolate chemistry, to introduce additional substituents. The synthesis of various indole-substituted propanoic acid derivatives has been reported, demonstrating the feasibility of such modifications. researchgate.net

Recent Advances in Indole Synthesis Methodologies Relevant to Propanoic Acid Integration

The synthesis of indole-propanoic acid derivatives, such as this compound, has been significantly advanced by modern synthetic methodologies. The primary challenge lies in the selective functionalization of the indole core, particularly at the N1-position, to introduce the propanoic acid side chain. Recent research has focused on developing more efficient, selective, and sustainable methods, moving beyond classical approaches. These advancements primarily involve transition-metal catalysis, organocatalysis, and the development of greener synthetic protocols.

The integration of a propanoic acid moiety onto the indole nitrogen is typically achieved through N-alkylation. Traditional methods often require strong bases and hazardous alkylating agents. google.com However, contemporary strategies offer milder conditions and greater functional group tolerance. northwestern.edumdpi.com

Transition-Metal Catalysis

Transition-metal catalysis has become a cornerstone for the synthesis and functionalization of indoles. researchgate.netrsc.org Palladium, rhodium, iridium, and nickel complexes are frequently employed to facilitate the N-alkylation of the indole ring, a key step for propanoic acid integration.

One prominent strategy is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, which can form the N-aryl bond and has been adapted for N-alkylation. A modification of the classic Fischer indole synthesis utilizes a palladium-catalyzed reaction to couple aryl bromides and hydrazones, expanding the scope of substrates for creating the indole core itself, onto which a propanoic acid group can be later added. wikipedia.org

Recent developments have also focused on chemodivergent and regioselective reactions. For instance, rhodium-catalyzed allylic alkylation of indoles allows for selective functionalization at either the C3 or N1 position by carefully tuning reaction parameters such as the counteranion, temperature, and ligand. researchgate.net Iridium-catalyzed processes have been developed for the N-alkylation of indolines (which can then be oxidized to indoles) using alcohols as alkylating agents in water, representing a greener alternative. nih.govorganic-chemistry.org Nickel-catalyzed cross-coupling strategies are also emerging for the enantioselective synthesis of N-alkylated indoles bearing a stereocenter. researchgate.net

A notable recent development is the intermolecular aza-Wacker-type reaction. This palladium-catalyzed process enables the enantioselective N-alkylation of indoles with alkenols, providing a novel route to chiral N-alkylated indoles. nih.gov

| Catalyst System | Reaction Type | Key Features | Relevant Precursor for Propanoic Acid Chain | Reference |

|---|---|---|---|---|

| Palladium / Ligand | Buchwald-Hartwig Cross-Coupling | Forms C-N bonds; adapted for N-alkylation. | Alkyl halides/tosylates with a protected carboxyl group | wikipedia.org |

| Rhodium / Bisoxazolinephosphane | Allylic Alkylation | Switchable C3/N1 selectivity. | Allylic carbonates with a protected carboxyl group | researchgate.net |

| Iridium Complex | Borrowing Hydrogen Catalysis | Uses alcohols as alkylating agents; can be run in water. | 3-Hydroxypropanoic acid esters | nih.govorganic-chemistry.org |

| Nickel / Chiral Ligand | C(sp3)–C(sp3) Cross-Coupling | Enables enantioselective synthesis of N-alkylated indoles. | Alkyl halides with a protected carboxyl group | researchgate.net |

| Palladium / Chiral Ligand | Aza-Wacker Reaction | Intermolecular enantioselective N-alkylation with alkenols. | Allyl alcohol derivatives | nih.gov |

Organocatalysis and Metal-Free Approaches

In parallel with organometallic strategies, organocatalysis has gained significant traction for the N-functionalization of indoles. mdpi.com These methods avoid transition metals, which can be advantageous in terms of cost, sustainability, and reducing toxic metal contamination in final products. researchgate.net

Chiral phosphoric acids are particularly effective catalysts for the enantioselective N-alkylation of indoles. mdpi.com They can activate electrophiles, such as in situ generated N-acyl imines, for nucleophilic attack by the indole nitrogen. mdpi.com This approach has been used in cascade reactions, for example, combining a ring-closing metathesis with N-alkylation in a sequential one-pot process to build complex chiral indole structures. mdpi.com

Furthermore, metal-free reductive N-alkylation methods have been developed using aldehydes as the alkylating agent and a simple reductant like triethylsilane (Et3SiH). researchgate.net This technique is applicable to a wide variety of substituted indoles and both aromatic and aliphatic aldehydes, offering a direct and cost-effective pathway for introducing functionalized side chains. researchgate.net

| Catalyst/Reagent | Reaction Type | Key Features | Relevant Precursor for Propanoic Acid Chain | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Enantioselective N-Alkylation | Metal-free; provides high enantioselectivity. | α,β-Unsaturated esters (via aza-Michael addition) or activated alcohols | mdpi.com |

| Triethylsilane (Et3SiH) | Reductive N-Alkylation | Metal-free; uses aldehydes as alkylating agents. | 3-Oxopropanoic acid esters | researchgate.net |

Advances in Indole Core Synthesis

Besides direct functionalization, recent advances in the construction of the indole ring itself are relevant. Modern variations of classical methods, such as the Batcho-Leimgruber and Fischer indole syntheses, provide access to functionalized indoles from nitroarenes or phenylhydrazones, respectively. wikipedia.orgrsc.orgtaylorandfrancis.com For instance, the Fischer indole synthesis can be performed under milder conditions, and its scope has been expanded through palladium-catalyzed modifications. wikipedia.orgnih.gov These methods allow for the synthesis of specifically substituted indole precursors, like 5-methoxyindole, which can then be subjected to the advanced N-alkylation techniques described above to complete the synthesis of the target molecule. chemicalbook.com The development of one-pot protocols and reactions in environmentally friendly solvents like water further contributes to the efficiency and sustainability of synthesizing complex indole derivatives. nih.govbeilstein-journals.org

Advanced Structural Characterization and Polymorphism Studies of Indole Propanoic Acid Derivatives

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, Mass Spectrometry in research context)

Spectroscopic techniques are fundamental tools for confirming the molecular structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic connectivity and mass of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of a molecule. For indole-propanoic acid derivatives, specific chemical shifts are indicative of the core structure. In the case of N-substituted indoles, the absence of the characteristic N-H proton signal (typically found downfield >10 ppm in DMSO-d₆) is a key indicator of successful substitution at the N1 position nih.gov.

The expected ¹H NMR spectrum for a compound like 3-(5-methoxy-1H-indol-1-yl)propanoic acid would feature:

Propanoic Acid Chain : Two triplet signals for the -CH₂-CH₂-COOH group. The methylene group adjacent to the indole (B1671886) nitrogen (N-CH₂) would appear further downfield than the one adjacent to the carboxyl group.

Methoxy (B1213986) Group : A sharp singlet peak typically observed around 3.8 ppm.

Indole Ring Protons : A series of signals in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns that confirm the substitution pattern on the indole ring.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon of the acid, the methoxy carbon, and the various carbons of the indole ring nih.gov.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass, which helps in confirming the molecular formula nih.gov. The fragmentation pattern observed in the mass spectrum offers further structural clues. For indole-propanoic acids, a common fragmentation involves the loss of the carboxy group and cleavage at the propanoic acid side chain. For the parent compound, 1H-Indole-3-propanoic acid, the molecular ion peak is observed at m/z 189, with a characteristic base peak at m/z 130, corresponding to the indolyl-methyl cation formed after cleavage of the side chain nih.govnist.gov.

| Compound | Technique | Key Spectroscopic Data (Observed Chemical Shifts δ in ppm or m/z) |

|---|---|---|

| 4-(1-Ethyl-1H-indol-3-yl)butanamido Derivative nih.gov | ¹H NMR (DMSO-d₆) | 4.14 (q, J = 7.2 Hz, 2H, N-CH₂), 1.33 (t, J = 7.2 Hz, 3H, N-CH₂-CH₃) |

| 4-(1-Ethyl-1H-indol-3-yl)butanamido Derivative nih.gov | ¹³C NMR (DMSO-d₆) | 172.05 (C=O), 110.00 (Indole C7), 40.45 (N-CH₂), 15.93 (N-CH₂-CH₃) |

| 1H-Indole-3-propanoic acid nih.gov | ¹H NMR (H₂O) | 7.71, 7.49, 7.24, 7.20, 7.16 (Aromatic-H), 3.03 (t), 2.57 (t) |

| 1H-Indole-3-propanoic acid nih.gov | GC-MS (EI) | m/z 189 (M⁺), 130 (Base Peak) |

X-ray Diffraction Studies of Crystalline Forms

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule, providing precise atomic coordinates, bond lengths, and bond angles nih.gov. This technique is also essential for identifying and characterizing different crystalline forms, known as polymorphs, which can have distinct physical properties.

Studies on related methoxy-substituted indole carboxylic acids have revealed important structural features that are relevant to this compound. For instance, a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid was recently identified and characterized mdpi.comnih.gov. In its crystalline form, molecules often arrange themselves to maximize stabilizing intermolecular interactions. A common motif in carboxylic acids is the formation of centrosymmetric cyclic dimers through strong O-H···O hydrogen bonds between the carboxyl groups mdpi.com.

While this compound lacks the N-H group for hydrogen bonding, its crystal structure would likely be dominated by these carboxylic acid dimers and other weak interactions such as C-H···O contacts and π-π stacking of the indole rings mdpi.com. The precise arrangement defines the crystal lattice, which can be described by its space group and unit cell parameters.

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| Polymorph of 5-Methoxy-1H-indole-2-carboxylic acid mdpi.comnih.gov | Monoclinic | P2₁/c | a = 4.0305(2) Å |

| b = 13.0346(6) Å | |||

| c = 17.2042(9) Å | |||

| β = 91.871(5)° | |||

| A substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com | Triclinic | P-1 | a = 5.9308(2) Å |

| b = 10.9695(3) Å | |||

| c = 14.7966(4) Å | |||

| α = 100.5010(10)°, β = 98.6180(10)°, γ = 103.8180(10)° |

Computational Studies of Polymorphism and Intermolecular Interactions

Computational chemistry provides powerful insights that complement experimental findings. Methods like Density Functional Theory (DFT) are used to model molecular structures, predict spectroscopic properties, and analyze the intermolecular forces that dictate crystal packing nih.govnih.gov.

For polymorphism studies, computational methods can calculate the relative energies of different potential crystal structures, helping to understand why one polymorph might be more stable than another. In the study of 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations were performed to model dimeric and trimeric structures, and the results were in good agreement with the experimental X-ray and spectroscopic data mdpi.comnih.gov.

These computational models are also invaluable for analyzing non-covalent interactions. Techniques such as Hirshfeld surface analysis can map and quantify the intermolecular contacts (e.g., hydrogen bonds, C-H···O interactions) that are crucial in building the crystal structure mdpi.com. Such analyses allow for a deeper understanding of the spatial arrangement of molecules and the forces governing the formation of specific polymorphs. For indole derivatives, computational studies can also explore intramolecular charge transfer and molecular electrostatic potential, which are linked to the molecule's reactivity and optical properties researchgate.net.

Structure Activity Relationship Sar Studies of Indole Propanoic Acid Derivatives

Impact of Indole (B1671886) Ring Substitution on Biological Activity

The indole ring is a versatile scaffold in drug discovery, and its substitution pattern significantly modulates the biological properties of the resulting derivatives. The position and nature of substituents on the indole nucleus are critical determinants of pharmacological activity.

The introduction of a methoxy (B1213986) group at the C5 position of the indole ring, as in 3-(5-methoxy-1H-indol-1-yl)propanoic acid, has been shown to be advantageous for various biological activities. The methoxy group is an electron-donating group, which can increase the electron density of the indole ring system, potentially enhancing interactions with biological targets. For instance, in a series of indole-2-carboxylic acid derivatives, substitutions on the indole ring were found to be crucial for their activity as CysLT1 antagonists. While this study focused on a different indole scaffold, it highlighted that methoxy group substitutions were favorable, with the position of the substituent greatly influencing potency. nih.gov Specifically, substitution at the 7-position of the indole ring was found to be the most favorable in that particular series. nih.gov

Furthermore, studies on other indole derivatives have shown that substitutions at the C5 position are important for various mechanisms of action. nih.gov For example, in the development of cytosolic phospholipase A2α inhibitors, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed, indicating the importance of substitution at the C5 position for biological activity. nih.gov

The following table summarizes the impact of indole ring substitution on the biological activity of various indole derivatives, providing insights that may be applicable to the this compound scaffold.

| Scaffold | Substitution | Biological Target/Activity | Effect of Substitution |

| Indole-2-carboxylic acid | Methoxy group at C7 | CysLT1 antagonist | Favorable for high potency |

| Indolyl-pyridinyl-propenone | Methoxy group at C5 | Induction of methuosis | Potent activity |

| Indolyl-pyridinyl-propenone | Methoxy group at C6 | Microtubule disruption | Switch in mechanism of action |

Role of the Propanoic Acid Side Chain in Target Interaction

The propanoic acid side chain attached to the nitrogen at position 1 of the indole ring is a key feature of this compound and plays a crucial role in the molecule's interaction with its biological targets. This side chain provides a carboxylic acid functional group, which can participate in important intermolecular interactions such as hydrogen bonding and ionic interactions.

The length and flexibility of the N-alkyl side chain are critical for optimal receptor binding. Studies on cannabimimetic indoles have shown that the N-1 alkyl side chain is crucial for high-affinity binding to both CB1 and CB2 receptors. nih.gov These studies revealed that an alkyl chain length of at least three carbons is required for high-affinity binding, with optimal binding occurring with a five-carbon side chain. nih.gov An extension of the chain to a heptyl group resulted in a significant decrease in binding affinity at both receptors. nih.gov This suggests that for indole derivatives, there is an optimal length for the N-alkyl side chain to ensure a proper fit within the binding pocket of the target receptor. While the propanoic acid side chain is shorter than the optimal five-carbon chain in the aforementioned study, the presence of the terminal carboxylic acid group introduces a different set of potential interactions.

The carboxylic acid moiety of the propanoic acid side chain can act as a hydrogen bond donor and acceptor, as well as form salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in the binding site of a protein. For example, in the binding of indole propionic acid to the apo trp repressor, the side-chain functional groups were shown to be important for the energetics of binding. drugbank.com In the context of Mycobacterium tuberculosis, indole propionic acid has been shown to dock into the tryptophan binding site of the TrpE enzyme, with the indole moiety overlapping with the natural ligand's binding site and forming hydrogen bonds. nih.gov

Influence of Substituents on Selectivity and Potency

The interplay between substituents on the indole ring and the nature of the side chain significantly influences the selectivity and potency of indole-propanoic acid derivatives. The 5-methoxy group, in particular, can have a directing effect on the binding orientation of the molecule within the receptor, thereby influencing its selectivity for different receptor subtypes.

In the development of selective CysLT1 antagonists based on an indole-2-carboxylic acid scaffold, it was found that fluorine-substituted derivatives were more potent than their chlorine-substituted counterparts. nih.gov Furthermore, methoxy group substituted derivatives at position 7 of the indole ring were the most favorable for potency. nih.gov This demonstrates that small changes in the electronic properties and size of the substituent can lead to significant differences in biological activity.

The selectivity of a ligand for its target is a critical aspect of drug design, as it can minimize off-target effects. For some G-protein-coupled receptors, the introduction of specific substituents can improve selectivity. For example, in a series of N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine analogs, the replacement of a 2-methoxy substituent was shown to improve selectivity for the 5-HT1A receptor over α1-adrenoceptors and D2-like receptors. researchgate.net While this example does not involve an indole scaffold, it illustrates the principle that subtle modifications to a molecule can steer its binding preference towards a specific receptor subtype.

The potency of a compound is also highly dependent on the specific combination of substituents. For N-benzimidazole-derived carboxamides, the introduction of electron-donating groups to the nitrogen atom and hydroxy groups to a phenyl ring was explored to enhance biological activity. mdpi.com In the case of this compound, the 5-methoxy group's electron-donating nature is expected to influence the electronic landscape of the entire molecule, which in turn affects its binding affinity and, consequently, its potency.

The following table provides examples of how substituents influence the potency and selectivity of various heterocyclic compounds, offering principles that are relevant to the design of this compound derivatives.

| Compound Class | Substituent Modification | Effect on Potency/Selectivity |

| Indole-2-carboxylic acids | Fluorine vs. Chlorine substitution | Fluorinated derivatives were more potent CysLT1 antagonists. nih.gov |

| Indole-2-carboxylic acids | Methoxy group at C7 | Most favorable for CysLT1 antagonist potency. nih.gov |

| Phenoxyethanamine derivatives | Replacement of 2-methoxy group | Improved selectivity for 5-HT1A receptors. researchgate.net |

Rational Design Principles for Optimized Derivatives

The rational design of optimized derivatives of this compound involves a systematic approach that leverages SAR data, computational modeling, and a deep understanding of the target's biology. The goal is to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles while minimizing undesirable effects.

A key principle in the rational design of indole derivatives is the strategic placement of substituents to exploit specific interactions within the target's binding site. For instance, if a binding pocket has a hydrophobic region, introducing lipophilic substituents on the indole ring could enhance binding affinity. Conversely, if a hydrogen bond donor or acceptor is present in the receptor, incorporating a corresponding functional group on the ligand can lead to a more potent compound. The design of 3-(1-aryl-1H-indol-5-yl)propanoic acids as cPLA2α inhibitors was guided by a screening-hit compound, demonstrating a common strategy where an initial lead molecule is systematically modified to improve its activity. nih.gov

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable in rational drug design. nih.gov Molecular docking can predict the binding mode of a ligand within a receptor's active site, providing insights into key interactions that can be optimized. QSAR models can quantitatively correlate the structural features of a series of compounds with their biological activity, allowing for the prediction of the activity of novel, yet-to-be-synthesized derivatives.

Another important design principle is bioisosteric replacement, where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties. For example, a carboxylic acid group might be replaced with a tetrazole ring to maintain the acidic character while potentially improving metabolic stability or cell permeability.

The optimization of the N-propanoic acid side chain is also a critical aspect of the rational design process. As suggested by studies on cannabimimetic indoles, the length of the N-alkyl chain can be fine-tuned to maximize receptor affinity. nih.gov For this compound, modifications to the propanoic acid chain, such as altering its length to butanoic or pentanoic acid, or introducing conformational constraints, could lead to derivatives with improved activity.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), typically a protein. This method estimates the binding affinity and mode of interaction, which are crucial for assessing a compound's potential as a drug candidate.

While specific docking studies for 3-(5-methoxy-1H-indol-1-yl)propanoic acid are not extensively detailed, research on structurally related indole (B1671886) derivatives provides a framework for its potential interactions. For instance, derivatives of 5-methoxy-indole have been investigated as multi-target agents. The compound D2AAK1, which contains a 5-methoxy-1H-indol-3-yl moiety, was identified as a dopamine (B1211576) D2 receptor antagonist with additional affinity for D1, D3, 5-HT1A, and 5-HT2A receptors. nih.gov Docking simulations of D2AAK1 revealed that a key interaction across these aminergic G-protein coupled receptors is the electrostatic bond between the ligand's protonable nitrogen atom and a conserved aspartic acid residue (Asp(3.32)). nih.gov

Similarly, other indole-based compounds have been successfully docked into various therapeutic targets. A series of indol-1-yl acetic acids were studied as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, with docking studies revealing that the hydrophobic tail of the most potent compound made extensive hydrophobic interactions with the PPARγ protein. drugbank.com In another study, a 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid derivative showed potential affinity for targets like lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS), forming hydrogen bonds and hydrophobic interactions within their respective binding cavities. mdpi.com

These examples suggest that the 5-methoxy-indole scaffold of this compound could potentially interact with a range of biological targets through a combination of hydrogen bonding (via the propanoic acid group) and hydrophobic or π-stacking interactions (via the indole ring).

| Derivative Class/Compound | Target Protein(s) | Key Predicted Interactions | Reference |

|---|---|---|---|

| D2AAK1 (contains 5-methoxy-1H-indol-3-yl moiety) | Dopamine D1, D2, D3; Serotonin (B10506) 5-HT1A, 5-HT2A | Electrostatic interaction with conserved Asp(3.32) | nih.gov |

| Indol-1-yl acetic acids | Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Intensive hydrophobic interactions with the protein | drugbank.com |

| 3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | Lysosomal Protective Protein (LLP), Thromboxane-A synthase (TXAS) | Hydrogen bonds, Pi-Pi stacking, Pi-Alkyl interactions | mdpi.com |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of a ligand-protein complex, analyze conformational changes induced by ligand binding, and understand the dynamics of molecular recognition.

For derivatives containing the 5-methoxy-indole core, MD simulations have been instrumental. In the study of the potential antipsychotic compound D2AAK1, MD simulations were performed to analyze the stability of its complexes with various dopamine and serotonin receptors. nih.gov These simulations confirmed that the ligand could stabilize key interactions, such as the "ionic lock" characteristic of antagonistic behavior in G-protein coupled receptors, providing further evidence for its mechanism of action. nih.gov

Applying MD simulations to this compound bound to a predicted target would allow for an evaluation of the binding pose's stability, the persistence of key hydrogen bonds and hydrophobic contacts over time, and the influence of the ligand on the protein's flexibility and global conformation.

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is highly effective for calculating properties such as molecular orbital energies (e.g., HOMO and LUMO), electrostatic potential, and the nature of intermolecular interactions, which are fundamental to understanding a molecule's reactivity and binding characteristics.

While specific DFT studies on this compound are not available in the provided search results, research on the closely related compound 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) offers significant insights. mdpi.com DFT calculations (using the ωB97X-D functional) were employed to analyze the crystal structure of a new polymorph of MI2CA. The calculations successfully corroborated experimental data from X-ray diffraction and infrared spectroscopy. mdpi.com

The study on MI2CA highlighted the importance of various intermolecular interactions in forming its crystal structure, including:

Cyclic Dimers: Formation of strong, double hydrogen bonds (O-H···O) between the carboxylic acid groups of two molecules. mdpi.com

Chain Formation: Interactions between the N-H group of the indole ring and the oxygen atom of the methoxy (B1213986) group on an adjacent molecule. mdpi.com

Weak Interactions: The presence of C-H···O contacts, which further influence the spatial arrangement of the molecules. mdpi.com

Analysis of the Hirshfeld surface, derived from DFT calculations, was pivotal in identifying and visualizing these crucial intermolecular forces. mdpi.com Such calculations for this compound could similarly predict its preferred solid-state structure and the key interactions governing its self-assembly. Furthermore, DFT can be used to determine its frontier molecular orbitals (HOMO and LUMO), providing data on its electronic properties and reactivity, which are valuable for designing chemical reactions and understanding its potential for charge-transfer interactions in a biological context. mdpi.com

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| O-H···O Hydrogen Bond | Formation of cyclic dimers between carboxylic acid groups. | Primary interaction for dimerization. | mdpi.com |

| N-H···O Hydrogen Bond | Interaction between the indole N-H group and the methoxy oxygen. | Links dimers into a larger spatial arrangement. | mdpi.com |

| C-H···O Contacts | Weak interactions involving carbon-hydrogen bonds and oxygen atoms. | Contributes to the overall stability of the crystal packing. | mdpi.com |

QSAR and Cheminformatics Applications in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. By developing mathematical models based on a set of known molecules, QSAR can be used to predict the activity of new, untested compounds and guide the design of more effective derivatives.

The indole scaffold is a common feature in many biologically active compounds, making it a frequent subject of QSAR studies. For example, 2D-QSAR modeling has been applied to a series of novel 1H-3-indolyl derivatives designed as antioxidants. nih.gov In this work, various molecular descriptors (physicochemical, electronic, and topological properties) were calculated for the synthesized compounds and correlated with their experimentally measured antioxidant activity. The resulting QSAR model helped to identify the key structural features responsible for high potency, providing a rationale for the structure-activity relationship and guiding future design efforts. nih.govresearchgate.net

Another study utilized a QSAR-driven approach to design potent chalcone (B49325) derivatives with antitubercular activity. nih.gov By first developing SAR rules and binary QSAR models from existing literature data, researchers were able to virtually screen newly designed compounds and prioritize the most promising candidates for synthesis and testing. This in silico-first approach can significantly streamline the drug discovery process, reducing the time and resources required to identify lead compounds. nih.gov

For this compound, a QSAR study would involve synthesizing a library of derivatives with systematic modifications to the indole ring, the methoxy group, or the propanoic acid chain. After testing their biological activity against a specific target, a QSAR model could be built to predict the activity of other hypothetical derivatives, thereby facilitating the rational design of analogues with improved pharmacological profiles.

Analytical Methodologies for Quantitative Research on Indole Propanoic Acids

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of indole-propanoic acids. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific isomers being targeted.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of indole (B1671886) compounds. nih.gov Reversed-phase (RP) HPLC, typically using a C18 column, is the most common approach. nih.gov The separation of different indole derivatives is achieved by optimizing the mobile phase composition, which often consists of an aqueous buffer (like sodium acetate) and an organic modifier (such as acetonitrile or methanol). nih.gov

Several detectors can be coupled with HPLC for the quantification of indole-propanoic acids:

Fluorescence Detection (FLD): This is one of the most sensitive and specific methods for detecting indole compounds due to their native fluorescence. nih.gov The excitation and emission wavelengths are typically set around 280-285 nm and 350-360 nm, respectively, to maximize the signal for indole derivatives. nih.gov This method offers low detection limits, making it suitable for analyzing biological samples where concentrations are often low. nih.gov

UV/Vis Detection: Ultraviolet-Visible (UV/Vis) detectors are also commonly used. Indole alkaloids and related compounds can be detected at a wavelength of approximately 280 nm. While generally less sensitive than fluorescence detection, UV detection is robust and suitable for a wide range of applications.

Electrochemical Detection (ECD): For certain methoxyindole derivatives, HPLC with electrochemical detection has been described as a specific and sensitive method, capable of measuring these compounds in biological tissues like the pineal gland and plasma.

The separation of positional isomers, such as distinguishing between N-substituted and C-substituted propanoic acid side chains on the indole ring, can be challenging and may require specialized columns or mobile phase additives to achieve adequate resolution. chromforum.orgnih.gov

| Parameter | HPLC-FLD for Indolepropionic Acids |

| Column | Hypersil C18 (3 µm particle size) |

| Mobile Phase | 80% 0.01 M Sodium Acetate (pH 5.0) / 20% Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Temperature | 40 °C |

| Detection | Fluorescence |

| Excitation λ | 285 nm |

| Emission λ | 355 nm |

| Reference | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of indole compounds, though it often requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.gov For compounds like indole-3-propionic acid, derivatization is necessary to convert the carboxylic acid group into a more volatile ester, for example, by using alkyl chloroformates. nih.gov

This method offers high chromatographic resolution and the mass spectrometer provides definitive structural information, allowing for confident identification and quantification. researchgate.net GC-MS is particularly useful for separating complex mixtures and can distinguish between isomers based on their fragmentation patterns and retention times. mdpi.com However, the need for derivatization can add complexity to sample preparation. Non-derivatized methods are less common but predicted spectra can serve as a guide for identification. hmdb.ca

| Technique | GC-MS for Indoleacetic Acid (a related compound) |

| Derivatization Agent | Alkyl Chloroformates |

| Purpose | Increases volatility by converting the carboxylic acid to an ester. |

| Advantage | Avoids the use of hazardous reagents like diazomethane and can be performed in an aqueous solution. nih.gov |

| Detection | Mass Spectrometry (provides structural confirmation). |

| Application | Isotope dilution assays for quantification in culture supernatants. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This has become the gold standard for metabolomics and the quantification of low-abundance molecules in complex biological matrices like plasma, serum, and tissue extracts. nih.govlcms.czresearchgate.net

For indole-propanoic acids, LC-MS/MS methods are typically performed using a reversed-phase column coupled with an electrospray ionization (ESI) source. ekb.eg The analysis is often run in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte. researchgate.net This provides exceptional specificity, minimizing interference from other compounds in the matrix. LC-MS/MS can achieve very low limits of detection, often in the nanomolar range, and is capable of quantifying a wide range of tryptophan metabolites simultaneously. nih.govnih.gov

| Parameter | LC-MS/MS for Tryptophan Metabolites |

| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Ionization | Electrospray Ionization (ESI) |

| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |

| Sensitivity | High; capable of quantifying nanomolar concentrations. nih.gov |

| Application | Targeted metabolomics in various biological matrices (plasma, urine, tissues). nih.govresearchgate.net |

| Key Advantage | High selectivity and sensitivity, suitable for complex samples and low-concentration analytes. lcms.cz |

Spectroscopic and Immunological Methods for Detection

Beyond chromatography, other analytical methods are employed, particularly for studying molecular interactions and for high-throughput screening.

Fluorescence Spectroscopy in Interaction Studies

Indole derivatives, including those with a 5-methoxy substitution, possess intrinsic fluorescence, which can be harnessed for various analytical purposes. mdpi.com Fluorescence spectroscopy is a valuable tool for studying the interactions of these molecules with proteins and other biological macromolecules. Changes in the fluorescence emission spectrum of the indole compound—such as a shift in wavelength or a change in intensity—can provide information about binding events, conformational changes, and the local environment of the molecule. This technique is particularly useful in fundamental research to understand the mechanisms of action of indole derivatives.

Enzyme-Linked Immunosorbent Assay (ELISA) Techniques for Biomarker Detection

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput immunological assay used for detecting and quantifying specific substances in a sample. While the development of a specific antibody for 3-(5-methoxy-1H-indol-1-yl)propanoic acid would be required, ELISA techniques are widely used for measuring various metabolites and biomarkers in clinical and research settings. mdpi.com

ELISA kits have been developed for quantifying inflammatory cytokines and other biomarkers that may be modulated by indole compounds in biological samples. nih.govnih.gov The principle involves using a specific antibody to capture the target antigen, followed by a detection step that generates a colorimetric or fluorescent signal proportional to the amount of the target substance. Though prior studies using ELISAs for certain methoxyindoles have been noted, their reported concentration levels were later found to be significantly lower when re-evaluated with more specific HPLC methods, highlighting the importance of method validation.

Sample Preparation Strategies for Biological Matrices

The quantitative analysis of indole-propanoic acids, including this compound, in biological matrices such as plasma, serum, and urine, is a critical step in various research fields. The complexity of these matrices necessitates meticulous sample preparation to remove interfering substances like proteins, phospholipids, and salts, which can adversely affect the accuracy and sensitivity of analytical instruments, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The choice of sample preparation technique is paramount and is often a balance between the desired level of cleanliness, recovery of the analyte, sample throughput, and cost.

It is important to note that while the following methodologies are established for indole-propanoic acids, their specific application to this compound would necessitate method validation to ensure optimal performance.

Protein Precipitation

Protein precipitation (PPT) is a widely used method for the rapid removal of proteins from biological samples. It is a relatively simple and generic technique that can be easily automated for high-throughput analysis. The principle involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to the sample, which denatures and precipitates the proteins.

Commonly used organic solvents for this purpose include acetonitrile, methanol, and ethanol. Acetonitrile is often favored due to its ability to precipitate a wider range of proteins more effectively. For instance, in the analysis of 5-methoxy-N,N-dimethyltryptamine (a related 5-methoxyindole (B15748) derivative) in serum, a simple and rapid protein precipitation was achieved by adding acetonitrile to the serum sample. nih.gov This was followed by centrifugation to pellet the precipitated proteins, after which the supernatant containing the analyte of interest could be directly injected into the LC-MS/MS system or subjected to further cleanup.

Table 1: Comparison of Common Protein Precipitation Solvents for Indole-Propanoic Acid Analysis

| Solvent | Ratio (Solvent:Sample) | Advantages | Disadvantages |

|---|---|---|---|

| Acetonitrile | 3:1 | High protein removal efficiency, good recovery for many analytes. | May not be suitable for highly polar compounds, potential for analyte co-precipitation. |

| Methanol | 3:1 | Good for polar analytes, less likely to cause analyte co-precipitation. | Lower protein removal efficiency compared to acetonitrile. |

This table is generated based on general principles of protein precipitation and may require optimization for this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. LLE can provide a cleaner extract than protein precipitation by removing not only proteins but also other interfering substances like salts and phospholipids.

The selection of the organic solvent is crucial and depends on the polarity and pKa of the target analyte. For acidic compounds like indole-propanoic acids, the pH of the aqueous phase is often adjusted to below the pKa of the analyte to ensure it is in its neutral, more organic-soluble form. Common extraction solvents for compounds of intermediate polarity include ethyl acetate, diethyl ether, and methyl tert-butyl ether (MTBE).

Table 2: Overview of Liquid-Liquid Extraction Parameters for Indole-Propanoic Acids

| Parameter | Description | Typical Conditions |

|---|---|---|

| Extraction Solvent | Immiscible organic solvent used to extract the analyte. | Ethyl acetate, Diethyl ether, Methyl tert-butyl ether (MTBE) |

| pH Adjustment | Modification of the sample pH to enhance analyte extraction. | Acidification to pH < 4 for acidic analytes. |

| Phase Separation | Method to separate the aqueous and organic layers. | Centrifugation. |

This table provides a general guide; specific conditions must be optimized for this compound.

Solid-Phase Extraction

Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that can yield very clean extracts. It involves passing the liquid sample through a solid sorbent material, which retains the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted from the sorbent using a small volume of a strong solvent.

For indole-propanoic acids, which are acidic and have non-polar characteristics, reversed-phase (e.g., C18) or mixed-mode (e.g., mixed-mode anion exchange) SPE sorbents are commonly employed. The general steps in an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.

Table 3: Typical Solid-Phase Extraction Protocol for Indole-Propanoic Acids

| Step | Purpose | Typical Reagents |

|---|---|---|

| Conditioning | To activate the sorbent and ensure reproducible retention. | Methanol followed by water or an appropriate buffer. |

| Sample Loading | To apply the pre-treated sample to the sorbent. | The biological sample, often diluted and pH-adjusted. |

| Washing | To remove weakly bound interfering compounds. | A weak organic solvent/water mixture. |

| Elution | To desorb the analyte of interest from the sorbent. | An organic solvent (e.g., methanol, acetonitrile), sometimes with a pH modifier (e.g., formic acid). |

The specific sorbent and reagents for an SPE method should be carefully selected and optimized for the analysis of this compound.

Q & A

Q. What are the established synthetic routes for 3-(5-methoxy-1H-indol-1-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 5-methoxyindole derivatives with a propanoic acid precursor.

- Step 2 : Cyclization or functionalization under controlled pH and temperature. For example, acetic acid with sodium acetate is often used as a catalyst (reflux conditions, 2.5–3 hours) to stabilize intermediates and improve yields .

- Purification : Recrystallization from acetic acid or chromatography ensures high purity. Key Parameters : Temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents are critical for minimizing side products.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 5-methoxyindole, propanoic acid | Core structure formation |

| 2 | Acetic acid, NaOAc, reflux | Cyclization and stabilization |

| 3 | Recrystallization (AcOH) | Purification |

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm proton environments and carbon backbone integrity. The methoxy group (δ ~3.8 ppm) and indole protons (δ 6.5–7.5 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (219.24 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) are standard for refining crystallographic data .

Advanced Research Questions

Q. How can computational modeling and crystallography elucidate the compound’s interaction with biological targets?

- Molecular Docking : Simulations using software like AutoDock Vina predict binding affinities to enzymes (e.g., cyclooxygenase or kinases). The methoxy and carboxylic acid groups often engage in hydrogen bonding.

- X-ray Crystallography : Co-crystallization with target proteins reveals binding modes. For example, indole derivatives frequently interact with hydrophobic pockets via π-π stacking .

- Case Study : A structurally similar indole-propanoic acid analog showed inhibitory activity against TNF-α by binding to its receptor’s active site, as validated by crystallographic data .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC values) may arise from:

- Purity Issues : Trace impurities (<95%) can skew results. HPLC with UV detection (λ = 254 nm) ensures batch consistency .

- Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), and cell line variability. Standardizing protocols (e.g., MTT assay at pH 7.4) reduces artifacts.

- Metabolic Stability : Liver microsome assays assess compound degradation, which impacts in vivo efficacy.

Q. How does the compound’s stereoelectronic profile influence its reactivity in synthetic modifications?

- Electronic Effects : The electron-donating methoxy group directs electrophilic substitution to the indole’s 4-position.

- Steric Considerations : The propanoic acid chain’s flexibility allows for functionalization (e.g., amidation, esterification) without steric hindrance.

- Case Study : Esterification of the carboxylic acid group improved cell permeability in a study targeting neuroinflammatory pathways .

Methodological Considerations

Q. What are the best practices for optimizing crystallization of this compound for structural studies?

- Solvent Selection : Mixed solvents (e.g., ethanol/water) promote slow nucleation.

- Temperature Gradient : Gradual cooling from 50°C to 4°C enhances crystal quality.

- SHELX Refinement : Using SHELXL for data refinement improves accuracy in bond-length and angle measurements .

Q. How can researchers validate the compound’s stability under experimental storage conditions?

- Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC.

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; amber vials are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.